2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-15(2,3)13(20)18-14(21)17-12-10(11(16)19)8-6-4-5-7-9(8)22-12/h4-7H2,1-3H3,(H2,16,19)(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFKMBTEYTPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at the thiourea group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Substituted thioureas or amides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for metal ions, potentially useful in bioinorganic studies.
Medicine: : It could be explored for its biological activity, such as enzyme inhibition or receptor binding.
Industry: : Its unique structure may find use in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
- Compound IIId : Demonstrated 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition). The piperazine-acetamido linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding .
- Target Compound : Data on AChE inhibition is unavailable, but its thiourea group may interact with catalytic residues like Ser203 or His447 in AChE, analogous to donepezil’s benzylpiperidine moiety.
Antioxidant Activity
- Compound 92b: Exhibited 55.5% nitric oxide radical scavenging at 100 μM, attributed to the electron-withdrawing cyano group enhancing radical stabilization .
- Target Compound : The pivaloylthiourea group’s sulfur atom may contribute to radical scavenging, though specific data is lacking.
Antinociceptive Activity
- 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates: Showed significant antinociceptive effects in mice (hot plate test) with low acute toxicity (Class V). Activity is linked to the cyano group and tetrahydrobenzo[b]thiophene core .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Cyano (Compound 92b) and carboxamide substituents enhance antioxidant and AChE inhibitory activities by stabilizing charge-transfer interactions .
- Bulky Substituents : The pivaloyl group in the target compound may improve pharmacokinetic properties (e.g., metabolic stability) but could reduce solubility .
- Linker Flexibility : Piperazine-acetamido linkers (Compound IIId) improve AChE binding via conformational adaptability, whereas rigid phthalimide groups (Compound 12) may limit target engagement .
Biological Activity
2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and presenting data in a structured format.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.34 g/mol
This compound features a thiophene ring fused with a tetrahydrobenzothiophene structure and is modified with a pivaloylthiourea moiety.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiophene compounds. For instance:
- Study Findings : In vitro assays showed that thiophene derivatives exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiophene compounds ranged from 32 to 128 µg/mL against E. coli and S. aureus .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Thiophene A | 64 | 32 |
| Thiophene B | 128 | 64 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiophene derivatives has also been documented:
- Cell Lines Tested : Compounds were tested against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
- IC50 Values : Related thiophene compounds exhibited IC50 values ranging from 50 to 200 µg/mL in inhibiting cell proliferation .
| Compound | IC50 (µg/mL) against HeLa | IC50 (µg/mL) against A549 |
|---|---|---|
| Thiophene A | 150 | 100 |
| Thiophene B | 200 | 120 |
| This compound | TBD | TBD |
The mechanisms through which thiophenes exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, thiophenes may trigger apoptotic pathways leading to cell death.
Case Studies
-
Antimicrobial Study :
- Researchers evaluated the effectiveness of various thiophene derivatives on bacterial strains resistant to conventional antibiotics.
- Results indicated that certain derivatives had synergistic effects when combined with standard antibiotics.
-
Anticancer Research :
- A study focused on the impact of thiophene compounds on cell cycle progression in HeLa cells.
- Findings revealed that treatment with these compounds resulted in G2/M phase arrest.
Q & A
Q. What are the standard synthetic routes and purification methods for 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . Key steps include:
- Reagent selection : Ethanol or DMSO/pyridine mixtures for solubility and reactivity.
- Purification : Column chromatography or recrystallization (e.g., using methanol-water gradients) to achieve >95% purity .
- Yield optimization : Adjusting reaction time (e.g., 1–12 hours) and temperature (80–100°C) to mitigate side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., amide NH peaks at δ 6.5–7.5 ppm) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at 1650–1750 cm, C≡N at 2200 cm) .
- HPLC : Purity assessment using reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amidation reactions, while ethanol minimizes byproducts in cyclocondensation . - Catalysts : Use of Amberlyst 15 for acid-catalyzed etherification or LiAlH for selective reductions [[10]][[22]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
